molecular formula C5H5N5 B14596618 6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine CAS No. 61139-78-4

6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine

Cat. No.: B14596618
CAS No.: 61139-78-4
M. Wt: 135.13 g/mol
InChI Key: ZRQKOIKCFZUBJY-UHFFFAOYSA-N
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Description

6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of azoloazines. This compound is characterized by a fused ring system consisting of a triazole and a triazine ring. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine typically involves the construction of the triazine ring on the basis of azoles or the annulation of the azole fragment to the triazine ring. One common method is the azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . Another approach involves the use of enamines and enolates, which are easily obtained by treating ketones with DMF–DMA or MeONa .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The nitrogen atoms in the ring structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the ring structure .

Scientific Research Applications

6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine is unique due to its specific ring fusion and the presence of a methyl group at the 6-position. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61139-78-4

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

6-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine

InChI

InChI=1S/C5H5N5/c1-4-2-10-3-6-8-5(10)9-7-4/h2-3H,1H3

InChI Key

ZRQKOIKCFZUBJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=NN=C2N=N1

Origin of Product

United States

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